Catalytic Ligand Performance: BFPy-Phosphane vs. P(C6F5)3 and PPh3 in Stille Coupling
Phosphanes derived from 2,6-bis(trifluoromethyl)pyridine (BFPy-phosphanes) exhibit a unique combination of electronic and steric properties: they mimic the strong electron-withdrawing character of P(C6F5)3 while providing the moderate steric bulk of PPh3 [1]. In the Stille coupling of p-nitrobromobenzene and tributyl(vinyl)tin, the BFPy phosphane ligand P(BFPy)Ph2 accelerated the reaction dramatically, achieving >99% conversion within 0.5 hours, whereas the same reaction with P(C6F5)3 and PPh3 required 2 hours and >24 hours, respectively, to reach comparable conversion [1].
| Evidence Dimension | Catalytic turnover rate (conversion time) in Stille coupling |
|---|---|
| Target Compound Data | P(BFPy)Ph2 ligand: >99% conversion in 0.5 h |
| Comparator Or Baseline | P(C6F5)3: ~2 h; PPh3: >24 h |
| Quantified Difference | 4-fold faster than P(C6F5)3; >48-fold faster than PPh3 |
| Conditions | Stille coupling of p-nitrobromobenzene with tributyl(vinyl)tin, toluene, 100 °C, 2 mol% Pd2(dba)3 |
Why This Matters
For procurement decisions, this quantifies that BFPy-derived ligands can reduce catalyst loading or reaction time versus industry-standard perfluorinated phosphines, offering a clear operational advantage in high-value synthetic routes.
- [1] Korenaga, T., Ko, A., Uotani, K., Tanaka, Y., & Sakai, T. (2011). Synthesis and Application of 2,6-Bis(trifluoromethyl)-4-pyridyl Phosphanes: The Most Electron-Poor Aryl Phosphanes with Moderate Bulkiness. Angewandte Chemie International Edition, 50(45), 10703–10707. View Source
